1-Benzyl-2-chloro-1H-benzo[d]imidazole

c-Met Kinase Inhibition Molecular Docking Cancer Research

Procure 1-Benzyl-2-chloro-1H-benzo[d]imidazole (CAS 43181-78-8) as a critical, high-purity intermediate for kinase inhibitor R&D. Its unique substitution pattern offers a reactive C-2 chloro handle for derivatization via cross-coupling, while the N-1 benzyl group ensures optimal lipophilicity (cLogP ~3.74) for permeability studies. Select this specific scaffold over other analogs to ensure desired reactivity and reliable biological profiles in your discovery programs.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 43181-78-8
Cat. No. B103296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-chloro-1H-benzo[d]imidazole
CAS43181-78-8
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
InChIInChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyPVLIRTAXXPPHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-chloro-1H-benzo[d]imidazole (CAS 43181-78-8): A Versatile Building Block for Drug Discovery and Chemical Biology


1-Benzyl-2-chloro-1H-benzo[d]imidazole (CAS 43181-78-8) is a 1,2-disubstituted benzimidazole derivative characterized by a benzyl group at the N-1 position and a chloro substituent at the C-2 position. This specific substitution pattern confers a unique set of chemical and biological properties that are distinct from other benzimidazole analogs. The compound serves as a crucial synthetic intermediate, with its chloro atom providing a reactive handle for further derivatization via cross-coupling reactions, while the benzyl group modulates lipophilicity and potential binding interactions. Its molecular formula is C14H11ClN2, with a molecular weight of 242.70 g/mol [1]. The compound is commercially available at high purity (≥95%) from various suppliers, making it a readily accessible starting material for research applications .

Why Generic Benzimidazole Analogs Cannot Substitute for 1-Benzyl-2-chloro-1H-benzo[d]imidazole


Simple substitution of 1-Benzyl-2-chloro-1H-benzo[d]imidazole with other benzimidazole derivatives can lead to a significant loss of desired reactivity, altered physicochemical properties, and diminished or completely different biological profiles. The precise combination of the N-1 benzyl and C-2 chloro substituents is not arbitrary; it is a critical determinant of the molecule's behavior. For instance, the absence of the 2-chloro group eliminates the primary site for further functionalization via nucleophilic substitution or cross-coupling reactions, drastically limiting its utility as a synthetic building block . Conversely, replacing the benzyl group with a smaller alkyl group (e.g., methyl or ethyl) can alter the compound's lipophilicity, potentially impacting its ability to traverse biological membranes and its interactions with hydrophobic protein pockets . The following quantitative evidence demonstrates these critical differences, guiding researchers toward the appropriate selection of 1-Benzyl-2-chloro-1H-benzo[d]imidazole over its close analogs.

Quantitative Evidence for 1-Benzyl-2-chloro-1H-benzo[d]imidazole Differentiation in Research Applications


Computational Binding Affinity: Higher Docking Score for c-Met Kinase Compared to Other 2-Chlorobenzimidazole Analogs

In a pharmacophore modeling and molecular docking study aimed at designing c-Met kinase inhibitors, 1-benzyl-2-chloro-1H-benzimidazole demonstrated superior in silico binding affinity. The target compound achieved the highest docking score among the evaluated 2-chlorobenzimidazole analogs [1]. This suggests a more favorable interaction with the c-Met kinase active site compared to other substituted 2-chlorobenzimidazoles.

c-Met Kinase Inhibition Molecular Docking Cancer Research

Synthetic Efficiency: High-Yield Synthesis from 2-Chlorobenzimidazole

The synthesis of 1-benzyl-2-chloro-1H-benzo[d]imidazole from 2-chlorobenzimidazole via benzylation is highly efficient. Reported yields are significantly high, making it a cost-effective intermediate for large-scale applications [1]. This contrasts with the synthesis of more complex analogs, which may require additional protection/deprotection steps or result in lower yields.

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Profile: Calculated LogP for Membrane Permeability Predictions

The calculated partition coefficient (LogP) is a key determinant of a molecule's ability to cross biological membranes. The LogP for 1-benzyl-2-chloro-1H-benzo[d]imidazole is approximately 3.74, placing it in a range often associated with good oral absorption and blood-brain barrier penetration [1]. This value is higher than that of less lipophilic analogs, such as 2-chloro-1-methylbenzimidazole, due to the presence of the benzyl group.

ADME Drug-likeness Lipophilicity

Utility as a Versatile Synthetic Intermediate: Core Scaffold for CB2 Receptor Agonists

The compound serves as a direct and efficient precursor for constructing more complex molecules. In a study focused on developing CB2 receptor agonists, 1-benzyl-2-chloro-1H-benzo[d]imidazole was utilized as a key intermediate, achieving a 92% yield in the step involving its synthesis [1]. Its C-2 chloro group is specifically exploited for further functionalization, a feature not present in 2-unsubstituted analogs like 1-benzylbenzimidazole.

Cannabinoid Receptor GPCR Ligand Scaffold Hopping

Reactive Handle for Diversification: C-2 Chloro Atom Enables Cross-Coupling Reactions

The presence of the C-2 chloro substituent on the benzimidazole core is a critical design feature for subsequent diversification. It acts as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids, enabling the rapid synthesis of 2-arylbenzimidazole libraries [1]. In contrast, the non-chlorinated analog, 1-benzylbenzimidazole, cannot undergo this type of transformation without prior functionalization, which would add extra synthetic steps.

Cross-coupling Palladium Catalysis Diversification

High-Impact Application Scenarios for 1-Benzyl-2-chloro-1H-benzo[d]imidazole


Medicinal Chemistry: Design and Synthesis of Kinase Inhibitors

Based on its high docking score for c-Met kinase [1], 1-Benzyl-2-chloro-1H-benzo[d]imidazole is a privileged starting point for designing novel kinase inhibitors. Its core scaffold can be rapidly diversified via cross-coupling at the C-2 position, enabling the exploration of structure-activity relationships around the kinase hinge-binding region.

Chemical Biology: Generation of Diversified Benzimidazole Libraries

The compound's C-2 chloro handle makes it an ideal core for creating focused libraries of benzimidazole derivatives. It can be efficiently coupled with a variety of boronic acids or amines to produce diverse sets of analogs for high-throughput screening against a range of biological targets, including GPCRs [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The high-yielding synthesis (94-97%) of this compound from readily available 2-chlorobenzimidazole [3] makes it a cost-effective and scalable intermediate. This is particularly advantageous for projects advancing into preclinical development where larger quantities of a key intermediate are required.

Targeting CNS and Intracellular Receptors: Leveraging Optimized Lipophilicity

With a calculated LogP of ~3.74 [4], this compound possesses a lipophilicity profile suitable for crossing biological membranes. Researchers developing ligands for intracellular targets or CNS-penetrant drugs can prioritize this scaffold over more polar benzimidazole analogs to enhance cellular permeability and oral bioavailability.

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